molecular formula C9H14O2 B15127362 rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans

rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans

Cat. No.: B15127362
M. Wt: 154.21 g/mol
InChI Key: ROAPAKHSMGTKOT-UHFFFAOYSA-N
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Description

rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans: is a chiral compound with a unique structure that includes both cyclopropyl and cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans can be achieved through several methods:

    Alkylation of Cyclopentane Derivatives: One common method involves the alkylation of cyclopentane derivatives with cyclopropyl halides under basic conditions.

    Cyclopropanation Reactions: Another approach is the cyclopropanation of cyclopentane derivatives using diazo compounds or carbenes.

    Intramolecular Cyclization: This method involves the intramolecular cyclization of suitable precursors to form the cyclopropyl and cyclopentane rings simultaneously.

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, particularly those with cyclopropyl and cyclopentane motifs.

    Chiral Catalysts: It can be employed in the development of chiral catalysts for asymmetric synthesis.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential biological activity and as a precursor in the synthesis of pharmaceutical agents.

    Biochemical Studies: It is used in studies related to enzyme interactions and metabolic pathways involving cyclopropyl and cyclopentane derivatives.

Industry:

    Material Science: The compound finds applications in the development of new materials with specific mechanical and chemical properties.

    Agrochemicals: It is explored for use in the synthesis of agrochemicals with enhanced efficacy and stability.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclopropyl and cyclopentane rings can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions at the molecular level.

Comparison with Similar Compounds

  • rac-(1R,2S)-2-cyclopropylcyclopropane-1-carboxylic acid, trans
  • rac-(1R,2S)-2-phenylcyclopropylacetic acid, trans
  • rac-(1R,2S)-2-ethylcyclopropylacetic acid, trans

Uniqueness: rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans is unique due to the presence of both cyclopropyl and cyclopentane rings, which confer distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of ring strain and conformational dynamics in chemical and biological systems.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-cyclopropylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c10-9(11)8-3-1-2-7(8)6-4-5-6/h6-8H,1-5H2,(H,10,11)

InChI Key

ROAPAKHSMGTKOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(=O)O)C2CC2

Origin of Product

United States

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